Clamidoxic acid

Description

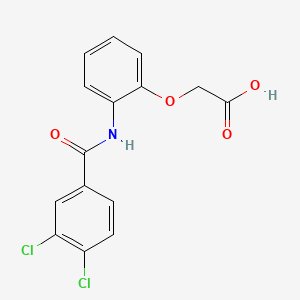

Structure

2D Structure

3D Structure

Properties

CAS No. |

6170-69-0 |

|---|---|

Molecular Formula |

C15H11Cl2NO4 |

Molecular Weight |

340.2 g/mol |

IUPAC Name |

2-[2-[(3,4-dichlorobenzoyl)amino]phenoxy]acetic acid |

InChI |

InChI=1S/C15H11Cl2NO4/c16-10-6-5-9(7-11(10)17)15(21)18-12-3-1-2-4-13(12)22-8-14(19)20/h1-7H,8H2,(H,18,21)(H,19,20) |

InChI Key |

TVQRUKZAWSJVRX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O |

Other CAS No. |

6170-69-0 |

Synonyms |

clamidoxic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Clamidoxic Acid

The molecular structure of this compound, featuring a phenoxyacetic acid moiety linked to a dichlorobenzamide group, suggests several plausible synthetic strategies. These can be broadly categorized based on the key bond-forming reactions that assemble the core structure. While specific literature detailing the synthesis of this compound is not extensively available, its preparation can be inferred from established methods for synthesizing its constituent chemical motifs.

Synthesis from Carboxylic Acid Precursors

A primary and logical approach to the synthesis of this compound involves the acylation of an aminophenoxyacetic acid derivative with a dichlorobenzoyl chloride. This method builds the central amide linkage in the final step.

The general reaction scheme would proceed as follows:

Preparation of 2-(2-aminophenoxy)acetic acid: This key intermediate can be synthesized from 2-nitrophenol (B165410) and a haloacetic acid ester, followed by reduction of the nitro group.

Acylation: The 2-(2-aminophenoxy)acetic acid is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base to yield this compound.

| Reactant 1 | Reactant 2 | Key Reaction | Product |

| 2-(2-aminophenoxy)acetic acid | 3,4-Dichlorobenzoyl chloride | Amide coupling | This compound |

| 2-Nitrophenol | Ethyl bromoacetate | Williamson ether synthesis | Ethyl 2-(2-nitrophenoxy)acetate |

This interactive table outlines a plausible synthesis route starting from carboxylic acid precursors.

This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields of amide bond formation reactions.

Direct Synthesis from Amine Reactants

An alternative strategy involves the formation of the ether linkage as a key step. This approach would utilize a dichlorobenzamide derivative and a hydroxyacetic acid derivative.

The synthetic sequence could be envisioned as:

Preparation of N-(2-hydroxyphenyl)-3,4-dichlorobenzamide: This intermediate is formed by the reaction of 2-aminophenol (B121084) with 3,4-dichlorobenzoyl chloride.

Etherification: The resulting phenolic amide is then reacted with a haloacetic acid, such as chloroacetic acid, under basic conditions (Williamson ether synthesis) to afford this compound.

| Reactant 1 | Reactant 2 | Key Reaction | Product |

| N-(2-hydroxyphenyl)-3,4-dichlorobenzamide | Chloroacetic acid | Williamson ether synthesis | This compound |

| 2-Aminophenol | 3,4-Dichlorobenzoyl chloride | Amide coupling | N-(2-hydroxyphenyl)-3,4-dichlorobenzamide |

This interactive table illustrates an alternative synthetic pathway beginning with amine reactants.

This route offers a different strategic approach to the assembly of the this compound scaffold.

Advanced Synthetic Approaches and Chemo-Enzymatic Strategies

Modern synthetic chemistry offers more sophisticated methods that could potentially be applied to the synthesis of this compound. Chemo-enzymatic strategies, which combine chemical and enzymatic steps, can offer improved selectivity and milder reaction conditions.

For instance, a lipase (B570770) could be employed for the regioselective acylation of a dihydroxyphenyl intermediate, or an amidase could be used for the formation of the amide bond under gentle, aqueous conditions. While no specific chemo-enzymatic synthesis of this compound has been reported, the principles of this approach are well-established for the synthesis of complex amides and esters. nih.gov

Potential chemo-enzymatic steps could include:

Enzymatic resolution: To produce enantiomerically pure precursors if chiral centers were to be introduced into the molecule.

Enzymatic amide bond formation: Using enzymes like lipases or proteases in non-aqueous media to catalyze the reaction between the amine and carboxylic acid precursors.

Derivatization Strategies and Analogue Synthesis

The derivatization of this compound is a key area for exploring its structure-activity relationships and for developing new research tools. Modifications can be targeted at its functional groups or the core heterocyclic (in this context, aromatic) rings.

Modification of Functional Groups for Research Probes

The carboxylic acid and the amide functionalities of this compound are prime targets for modification to create research probes, such as fluorescently labeled or biotinylated derivatives.

Carboxylic Acid Modification: The carboxylic acid group can be converted into an ester or an amide. Coupling with fluorescent amines or hydrazines, for example, would yield fluorescent probes. This is typically achieved by activating the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or by converting it to a more reactive acyl chloride.

Amide Modification: While the amide bond is generally stable, modifications to the N-H group are possible, although less common.

| Functional Group | Modification Reaction | Potential Probe Type |

| Carboxylic acid | Amidation with a fluorescent amine | Fluorescent probe |

| Carboxylic acid | Esterification with a biotinylated alcohol | Biotinylated probe |

| Aromatic rings | Introduction of an azido (B1232118) group | Photoaffinity label |

This interactive table summarizes potential strategies for modifying functional groups to create research probes.

The synthesis of azido analogues, for instance, could provide photoaffinity labels to identify potential biological targets. nih.gov

Exploration of Heterocyclic Ring Modifications

Systematic modification of the aromatic rings of this compound can provide valuable insights into the influence of electronic and steric factors on its properties.

Substitution on the Phenoxy Ring: The phenoxy ring offers positions for the introduction of various substituents, such as alkyl, alkoxy, or halogen groups. These modifications could influence the molecule's conformation and binding characteristics.

Modification of the Dichlorophenyl Ring: The chlorine atoms on the benzoyl moiety can be replaced with other halogens or different functional groups to probe the importance of this substitution pattern. For example, replacing one or both chlorine atoms with fluorine or a trifluoromethyl group could significantly alter the electronic properties of the molecule.

The synthesis of such analogues would typically involve starting from appropriately substituted precursors in the synthetic pathways described in section 2.1. For instance, to modify the dichlorophenyl ring, one would start with a differently substituted benzoyl chloride.

Scale-Up Considerations for Research Compound Production

Transitioning the synthesis of this compound from a laboratory bench scale (milligrams to grams) to a larger, research-grade production scale (multi-grams to kilograms) introduces a distinct set of challenges that extend beyond simple multiplication of reagent quantities. The primary goals during scale-up are to ensure process safety, consistency, economic viability, and control over the final product's purity. Key considerations revolve around the core synthetic steps: amide bond formation and subsequent purification.

The principal synthesis of this compound involves the formation of an amide bond between a 2-aminophenoxyacetic acid derivative and a 3,4-dichlorobenzoic acid derivative. The choice of reagents and reaction conditions for this central step is critical and dictates many of the scale-up parameters.

Amide Formation Strategy

The method of activating the carboxylic acid for the acylation of the amine is a crucial decision point in process development. While numerous coupling reagents are available for small-scale synthesis, their suitability for larger quantities varies significantly based on cost, safety, and the nature of the waste products generated. ucl.ac.uk

Two primary strategies are considered:

Acyl Chloride Method : This classic approach involves converting 3,4-dichlorobenzoic acid to its more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. This method is often preferred in process chemistry due to the low cost and high reactivity of the intermediate. ucl.ac.uk However, it generates hydrogen chloride (HCl) gas, requiring engineering controls for safe handling and neutralization.

Coupling Agent Method : This strategy involves the one-pot reaction of 3,4-dichlorobenzoic acid and 2-aminophenoxyacetic acid in the presence of a coupling agent. Reagents such as n-propanephosphonic acid anhydride (B1165640) (T3P) are gaining traction for larger-scale applications because their byproducts are water-soluble, simplifying purification. organic-chemistry.org While often more expensive than the acyl chloride route, the milder conditions and simpler work-up can offer significant advantages. ucl.ac.ukorganic-chemistry.org

The following table provides a comparative overview of these methods from a scale-up perspective.

| Parameter | Acyl Chloride Method | Coupling Agent Method (e.g., T3P) |

|---|---|---|

| Cost | Generally lower reagent cost (e.g., thionyl chloride). | Higher reagent cost. |

| Safety & Handling | Generates corrosive HCl gas; acyl chloride is moisture-sensitive. Requires robust scrubbing and containment systems. | Generally safer reagents with less hazardous off-gassing. Does not require an anhydrous atmosphere. organic-chemistry.org |

| Waste Products | Generates inorganic salts upon neutralization. | Water-soluble phosphonic acid byproducts, which are easily removed during aqueous work-up. organic-chemistry.org |

| Process Steps | Typically a two-step process (acid to acyl chloride, then coupling). | Often a more straightforward one-pot process. |

| Reaction Control | Highly exothermic reaction requiring careful temperature management. | Milder reaction conditions, offering better control. organic-chemistry.org |

Process and Purification Optimization

Beyond the choice of coupling strategy, several other factors are critical for the successful scale-up of this compound production.

Thermal Management : The amide bond formation step is typically exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Uncontrolled temperature increases can lead to the formation of impurities and potential safety hazards. Effective thermal management through controlled addition rates of reagents and efficient reactor cooling systems is paramount.

Mixing and Mass Transfer : Ensuring homogenous mixing in large reactors is essential for maintaining consistent reaction rates and avoiding localized "hot spots" or areas of high reagent concentration. The physical properties of the reaction mixture, including the potential for the product to precipitate during the reaction, must be considered when selecting reactor and agitator types.

Product Isolation and Purification : Crystallization is the most effective method for purifying the final this compound product on a large scale. uct.ac.za The development of a robust crystallization process involves:

Solvent Selection : Identifying a solvent or solvent system in which this compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures is key to achieving high recovery and purity. rochester.edu

Control of Supersaturation : The rate of cooling and/or addition of an anti-solvent must be carefully controlled. Slow cooling generally promotes the growth of larger, purer crystals, which are easier to filter and wash. researchgate.net Rapid precipitation can trap impurities within the crystal lattice. nih.gov

Filtration and Drying : The efficiency of solid-liquid separation (filtration) and the subsequent drying process are critical for isolating the final product. The drying conditions (temperature, vacuum) must be chosen to remove residual solvents without causing thermal degradation of the compound.

The following table summarizes the primary challenges encountered during the scale-up of this compound synthesis and outlines potential mitigation strategies.

| Process Stage | Scale-Up Challenge | Mitigation Strategy |

|---|---|---|

| Reagent Addition | Localized high concentrations; poor temperature control due to exotherm. | Slow, controlled addition of the limiting reagent via a dropping funnel or pump. Use of an efficient reactor cooling jacket. |

| Amide Coupling Reaction | Inefficient heat removal, leading to impurity formation. Inefficient mixing. | Select a reactor with an appropriate surface-area-to-volume ratio. Employ overhead stirring with a properly designed impeller to ensure good mass transfer. |

| Aqueous Work-up | Formation of emulsions during extraction; large volumes of solvent. | Select appropriate solvent pairs to minimize emulsion tendency. Perform solvent swaps via distillation where possible to reduce volumes. |

| Crystallization | Poor yield or purity; formation of fine particles that are difficult to filter. | Develop a controlled cooling profile. Use seeding with pure crystals to encourage controlled crystal growth. Select an optimal solvent/anti-solvent system. researchgate.net |

| Drying | Presence of residual solvents; thermal degradation of the product. | Use a vacuum oven at a validated, moderate temperature. Perform loss on drying (LOD) tests to confirm solvent removal. |

Molecular and Cellular Mechanisms of Action

Intracellular Signaling Pathway Perturbations

Nuclear Factor Kappa B (NFκB) is a crucial transcription factor involved in regulating genes associated with inflammation, cell proliferation, survival, angiogenesis, and tumor metastasis ecrjournal.comabcam.comscispace.com. Oxidative stress is known to stimulate the activation of the NFκB pathway, contributing to inflammatory responses lifeextension.com. While NFκB has been identified as a potential target for NSAIDs in antineoplastic contexts, acting independently of cyclooxygenase (COX) inhibition scispace.com, specific research detailing Clamidoxic acid's direct engagement or modulation of the NFκB pathway was not found in the provided search results.

This compound has shown potential in anticancer applications, with preliminary studies suggesting it may induce apoptosis in cancer cells smolecule.com. As an NSAID, it belongs to a class of compounds known to inhibit tumor cell growth and promote apoptosis abdominalkey.comnih.gov. The induction of apoptosis, a programmed cell death process, can be mediated through various intrinsic and extrinsic pathways. These often involve mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, as well as the modulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2 mdpi.com. However, specific details regarding the precise pathways or cellular models through which this compound induces apoptosis were not elaborated upon in the retrieved search results.

Mitochondria are central organelles in cellular energy production and are significant sites for the generation of Reactive Oxygen Species (ROS) imrpress.commdpi.commdpi.com. While moderate levels of mitochondrial ROS (mtROS) can function as signaling molecules, excessive production can lead to cellular damage and death imrpress.commdpi.commdpi.com. The phenomenon of "ROS-induced ROS release" (RIRR) can further amplify oxidative stress within mitochondria nih.gov. Some NSAID derivatives have been associated with increased ROS generation, which can subsequently lead to apoptosis nih.gov. Additionally, oxidative stress, often linked to ROS, can activate the NFκB pathway lifeextension.com. However, direct research findings specifically linking this compound to the generation of ROS or its interactions with mitochondria were not identified in the provided search results.

Antimicrobial Mechanisms at the Cellular Level

This compound has been reported to possess antimicrobial effects, with research suggesting that its molecular structure may enable it to disrupt bacterial cell walls smolecule.com. Chemical agents, including various acids, are known to interact with the components of microbial cell walls, thereby promoting cellular rupture scielo.br. For instance, acids can act as catalysts and are efficient in breaking microbial cells scielo.br. However, specific details regarding how this compound interacts with microbial cell walls or the extent of this disruption were not detailed in the retrieved search results.

Research indicates that this compound exhibits antimicrobial properties, potentially through interference with essential microbial metabolic processes smolecule.com. The metabolic activity of bacteria can significantly influence their susceptibility to antimicrobial agents nih.gov, and microbial metabolism itself plays a crucial role in the efficacy and toxicity of various compounds within microbial communities nih.govelifesciences.org. Nevertheless, the precise metabolic pathways or processes that this compound might interfere with were not specified in the provided search results.

Compound List:

this compound

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophores and Structural Motifs

As an indole (B1671886) acetic acid derivative, Clamidoxic acid belongs to a class of compounds known for their anti-inflammatory properties. The core structural features common to many NSAIDs, particularly those in the indole acetic acid class, are often considered key pharmacophores. While specific pharmacophore models for this compound were not detailed in the provided search results, general pharmacophore mapping principles suggest that critical features typically include hydrogen bond donors and acceptors, hydrophobic regions, and specific spatial arrangements of these elements that facilitate binding to biological targets, such as cyclooxygenase (COX) enzymes slideshare.netijpsonline.com. The indole acetic acid moiety itself, along with the carboxylic acid group, is generally understood to be essential for the anti-inflammatory activity observed in this class of drugs nootanpharmacy.inwordpress.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of compounds and their biological activity. These models are invaluable for predicting the activity of new molecules and guiding the design of more potent analogues. While specific QSAR models developed for this compound were not identified in the provided literature, QSAR methodologies are widely applied to NSAIDs and other drug classes nih.govturkjps.orgjddtonline.inforesearchgate.net. Such studies typically involve the use of various molecular descriptors (e.g., physicochemical, topological, quantum chemical) to build predictive models, often employing techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms turkjps.orgjddtonline.inforesearchgate.net. The development of robust QSAR models for this compound would require a series of structurally related analogues with quantitatively measured biological activities.

Molecular Docking and Computational Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other. It is instrumental in understanding ligand-receptor interactions at an atomic level and is a cornerstone of structure-based drug design. Specific molecular docking studies focused on this compound were not found in the reviewed literature. However, molecular docking is commonly employed to investigate the binding modes of NSAIDs to their targets, such as COX enzymes, providing insights into the key interactions that confer biological activity jddtonline.inforesearchgate.netd-nb.infomdpi.comfrontiersin.orgmdpi.comajchem-a.com. Such simulations for this compound would typically involve predicting its binding affinity and identifying critical amino acid residues in the target protein's active site that interact with the molecule.

Impact of Substituent Modifications on Biological Activity

Understanding how modifications to different parts of a molecule affect its activity is central to SAR studies. For this compound, as a member of the indole acetic acid class of NSAIDs, general principles derived from related compounds and studies on substituent effects can provide a framework for understanding potential SAR.

The introduction of halogens into a molecule can significantly alter its electronic properties, lipophilicity, and binding interactions. Electron-withdrawing halogens can stabilize negative charges, thereby influencing acidity and potentially enhancing binding affinity by altering electrostatic interactions within a receptor's active site libretexts.orgnih.govpressbooks.pub. For instance, halogen substituents can induce local dipole moments that enhance electrostatic interactions with protein residues nih.gov. While specific halogenation studies on this compound were not found, the general understanding of halogen effects in medicinal chemistry suggests that their presence could modulate this compound's pharmacokinetic and pharmacodynamic profiles.

Alkyl chain length and the presence of bulky substituents can introduce steric hindrance, influencing how a molecule fits into a binding site. In the context of NSAIDs, modifications to alkyl chains or the introduction of substituents can profoundly impact activity. For example, in some classes of compounds, steric control has been shown to be highly specific, with even minor structural variations leading to significant changes in potency dss.go.th. General SAR for NSAIDs indicates that the carboxylic acid group is crucial for activity, and modifications to other parts of the molecule, including the indole ring system or associated side chains, can affect potency and selectivity nootanpharmacy.inwordpress.com. The optimal log P value for anti-inflammatory activity in some NSAID analogues has been reported around 0.7, suggesting that lipophilicity, influenced by alkyl chain length and other substituents, plays a role wordpress.com.

Stereochemical Considerations in Activity Profiles

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is critically important in pharmacology, as different stereoisomers of a drug can exhibit vastly different biological activities, potencies, and even toxicities uou.ac.innih.govlibretexts.orgmgscience.ac.inlibretexts.org. While specific studies detailing the stereochemistry of this compound and its impact on its activity were not found in the provided literature, the principle is well-established. For example, the tragic case of thalidomide (B1683933) highlighted how one enantiomer could be therapeutically beneficial while the other caused severe birth defects uou.ac.inmgscience.ac.in. In biological systems, chiral molecules interact with chiral biological targets (like enzymes and receptors) in a stereospecific manner, akin to a lock and key. Therefore, if this compound possesses chiral centers, its different stereoisomers would likely exhibit distinct pharmacological profiles.

Comparative Anti-inflammatory Activity of this compound

Advanced Analytical Methodologies for Clamidoxic Acid Research

Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific detailed UV-Vis spectral data for Clamidoxic acid is not extensively documented in the readily available literature, UV-Vis spectroscopy is a fundamental technique for the quantitative analysis and preliminary characterization of organic compounds possessing chromophores. The presence of aromatic rings and amide linkages within the structure of this compound suggests it would absorb UV light. Typically, UV-Vis spectroscopy is employed to determine the maximum wavelength of absorption (λmax) and molar absorptivity (ε), which are crucial for establishing analytical methods for quantification, such as in high-performance liquid chromatography (HPLC) detection. The characteristic absorption patterns can also aid in confirming the presence of the compound and assessing its purity against known standards. Further research may involve establishing specific UV-Vis profiles for this compound to facilitate its routine analysis.

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight, elemental composition, and structural features of this compound, as well as for identifying its metabolites. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable. LC-MS allows for the separation of this compound from complex matrices, followed by its detection and mass analysis, providing information on its molecular ion and fragment ions. HRMS can provide highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its potential degradation products or metabolites. Fragmentation patterns obtained through MS/MS experiments can elucidate the connectivity of atoms and functional groups within the molecule, thereby confirming its structure. For instance, studies involving related compounds often utilize MS to identify specific functional groups or structural motifs through characteristic fragment ions.

Computational Chemistry and Molecular Modeling in Analytical Context

Computational chemistry offers powerful in silico tools to complement experimental analytical techniques, providing insights into the electronic structure, reactivity, and properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is widely used to calculate the electronic structure of molecules. For this compound, DFT calculations can accurately predict parameters such as bond lengths, bond angles, charge distribution, and molecular geometry. These calculations provide a theoretical foundation for understanding the molecule's stability and its interactions. The resulting optimized geometry and electron density maps are critical for interpreting spectroscopic data and predicting chemical behavior. For example, DFT can be used to simulate the IR and NMR spectra of this compound, aiding in the assignment of experimental spectral peaks.

Reactivity Descriptors (HOMO, LUMO) Analysis

A key application of DFT in analytical chemistry is the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's reactivity, stability, and electronic properties, including its potential for oxidation and reduction. For this compound, the HOMO-LUMO analysis can predict its susceptibility to electrophilic or nucleophilic attack, its behavior in redox reactions, and its potential for charge transfer interactions. These descriptors are valuable for understanding degradation pathways, predicting interactions with biological targets, and designing new analytical derivatization strategies.

Bio-Analytical Approaches for Ligand Discovery

Bio-analytical methods are crucial for understanding how this compound interacts with biological molecules, particularly in the context of ligand discovery and target identification.

Bio-affinity Chromatography and Ligand Fishing

Bio-affinity chromatography, often referred to as ligand fishing, is a powerful technique for identifying molecules that bind to a target compound like this compound. In this approach, this compound is immobilized onto a solid support (e.g., beads or a column matrix). This functionalized support is then used to capture binding partners from a complex biological sample (such as cell lysates or serum). After washing away non-specifically bound molecules, the specifically bound ligands are eluted and subsequently identified, typically using mass spectrometry. This method allows researchers to discover proteins or other biomolecules that interact with this compound, providing insights into its mechanism of action or potential new therapeutic targets. The success of this technique relies on the stable immobilization of this compound and the specificity of the binding interactions.

Ultrafiltration-Based Screening

Ultrafiltration (UF) is a membrane-based separation technique that leverages semipermeable membranes to separate molecules based on their size beckman.com. This method is instrumental in various research applications, including sample concentration, purification, and crucially, the screening of compounds for biological activity or specific interactions beckman.com. In the context of chemical and pharmaceutical research, ultrafiltration-based screening offers a powerful approach to identify potential drug candidates or to characterize molecular interactions within complex mixtures.

The principle of ultrafiltration-based screening typically involves immobilizing a target molecule, such as a protein or enzyme, and then exposing it to a library of potential ligands or compounds. Following incubation, the mixture is subjected to ultrafiltration. The semipermeable membrane allows smaller molecules (unbound ligands, buffer components) to pass through (filtrate), while larger molecules, such as the target molecule bound to its ligand, are retained mdpi.commdpi.com. Detection methods, often coupled with ultrafiltration, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Mass Spectrometry (MS), are then employed to analyze the filtrate or the retained fraction to identify active compounds or quantify binding events mdpi.comnih.govnih.gov. This technique is particularly valuable for high-throughput screening due to its efficiency and ability to handle multiple samples nih.gov.

This compound, a compound known for its antimicrobial and anti-inflammatory properties, exhibits interactions with various proteins smolecule.com. This characteristic makes it a suitable candidate for investigation using ultrafiltration-based screening methodologies. Such approaches could be employed to:

Screen complex biological samples or synthetic libraries for the presence of compounds that bind specifically to a target protein relevant to this compound's known biological activities.

Characterize the binding affinity of this compound to potential therapeutic targets, such as enzymes or receptors, by quantifying the bound fraction after UF separation nih.govnih.gov.

Aid in the purification or concentration of this compound from reaction mixtures or biological matrices prior to further analytical steps.

While effective, ultrafiltration-based assays are susceptible to non-specific binding (NSB) of compounds to the membrane material or the device itself. This phenomenon can lead to inaccurate estimations of binding affinity or false positive/negative results in screening. Therefore, careful selection of membrane materials, optimization of buffer conditions, and potentially employing modified UF techniques designed to minimize NSB are critical for ensuring the reliability and accuracy of the screening data mdpi.comnih.gov.

Table 1: Key Principles of Ultrafiltration-Based Screening

| Feature | Description/Application |

| Separation Basis | Molecular size exclusion via a semipermeable membrane. |

| Driving Force | Centrifugal force or applied pressure. |

| Detection Coupling | Commonly coupled with LC-MS, MS, or HPLC-UV for analyzing filtrate or retentate. |

| Primary Use | High-throughput screening for bioactive compounds, characterization of ligand-target binding, sample concentration. |

| Key Challenge | Non-specific binding (NSB) of analytes to the membrane or device, potentially affecting accuracy. |

| Throughput | Can achieve high throughput, facilitating rapid analysis of multiple compounds or samples (e.g., ~60 compounds/hr in metabolic screening nih.gov). |

Table 2: Illustrative Binding Data for this compound (Hypothetical)

Preclinical Pharmacological and Biological Investigations in Model Systems

In Vitro Cell Line Studies

Comprehensive data from in vitro studies on the effects of Clamidoxic acid on various cell lines, including cancer cells, microbial pathogens, and immune cells, are not readily found in the current body of scientific literature.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., HeLa, DU-145, MDA-MB-231, HCT116)

Specific studies detailing the antiproliferative and cytotoxic effects of this compound on cancer cell lines such as HeLa, DU-145, MDA-MB-231, and HCT116 are not described in the available research. Therefore, no data tables on its efficacy against these cell lines can be provided.

Studies on Microbial Pathogens (e.g., Salmonella typhi, Trichophyton rubrum)

Information regarding the in vitro activity of this compound against microbial pathogens like Salmonella typhi and Trichophyton rubrum is not present in the reviewed scientific literature.

In Vivo Animal Model Studies (Mechanistic and Exploratory Focus)

While it has been noted that this compound exhibited anti-inflammatory activity in animal tests, specific quantitative data from these studies are sparse in the available literature.

Models of Inflammation (e.g., Carrageenan Rat Foot Edema, Cotton Wool Pellet Granuloma)

Although this compound was reportedly tested in animal models of inflammation, detailed results, such as the percentage of edema inhibition in the carrageenan-induced rat paw edema model or the reduction in granuloma weight in the cotton wool pellet granuloma model, are not publicly documented. A 1970 publication from the Journal of Pharmacy and Pharmacology indicated that a compound designated as SNR 1804 (this compound) was assessed, and the results were expressed as percentage inhibition relative to a control edema volume. dss.go.th However, the specific data from this assessment are not provided in the available abstract.

Models of Pain/Nociception (e.g., Acetic Acid Writhing Test, Hot Plate Test)

Specific preclinical data on the analgesic effects of this compound in established pain and nociception models, such as the acetic acid-induced writhing test or the hot plate test, are not detailed in the accessible scientific research.

Investigation of Antipyretic Activity in Rodent Models

Impact on Tumor Formation in Genetically Engineered Animal Models (e.g., Apcmin mice)

There is no available research in the public domain that specifically examines the impact of this compound on tumor formation in genetically engineered animal models, such as the Apcmin mouse model. The Apcmin mouse is a well-established model for studying intestinal tumorigenesis, as these mice carry a mutation in the adenomatous polyposis coli (Apc) gene, predisposing them to the development of multiple intestinal neoplasms. nih.govwisc.edudntb.gov.ua Research using this model typically involves administering a test compound to the mice over a specified period and then quantifying the number and size of intestinal polyps or tumors compared to a control group. researchgate.netnih.govnih.gov This allows researchers to assess the potential of the compound to inhibit or promote tumor development. Despite the suitability of this model, no studies have been published that apply this experimental design to investigate the effects of this compound.

Biochemical Pathway Analysis in Isolated Systems

Metabolic Transformations of this compound

Detailed studies on the metabolic transformations of this compound in isolated systems, such as liver microsomes or hepatocytes, are not described in the available scientific literature. In vitro metabolism studies are crucial for understanding how a compound is processed in the body. wuxiapptec.com These investigations typically utilize subcellular fractions like liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govmdpi.commdpi.comnih.gov By incubating the compound of interest with these preparations, researchers can identify the resulting metabolites and elucidate the enzymatic pathways involved in its biotransformation. admescope.com This information is fundamental to characterizing the pharmacokinetic profile of a substance. However, specific experimental data detailing the metabolites formed from this compound or the enzymes responsible for its metabolism have not been reported.

Effects on Protein Synthesis and Degradation in Cell-Free Systems

There is a lack of published research on the effects of this compound on protein synthesis and degradation in cell-free systems. Cell-free protein synthesis systems, which are reconstituted from purified components necessary for transcription and translation, provide a controlled environment to study the direct impact of a compound on the machinery of protein production. nih.govthermofisher.comneb.compromega.com These systems allow for the precise measurement of protein synthesis rates and can be used to determine if a substance inhibits or enhances this fundamental biological process. nih.govnih.gov Similarly, cell-free systems can be adapted to study protein degradation by introducing purified proteasomes or other proteases. Despite the utility of these in vitro assays, no studies have been conducted to evaluate the influence of this compound within these contexts.

Future Research Directions and Translational Perspectives Non Clinical

Design and Synthesis of Novel Clamidoxic Acid Derivatives for Research Probes

The core structure of this compound, characterized by its dichlorobenzamido phenoxy acetic acid backbone, provides a versatile platform for the design and synthesis of novel chemical probes. nih.gov Future research could focus on creating a library of derivatives to explore and modulate biological pathways. The synthesis of such probes would involve strategic chemical modifications to the parent molecule.

Key synthetic strategies could include:

Introduction of Reporter Tags: Functional groups such as fluorophores (e.g., fluorescein, rhodamine) or biotin (B1667282) could be appended to the this compound structure. This would enable the visualization and tracking of the molecule's interactions within cellular environments, facilitating studies on its uptake, distribution, and localization.

Attachment of Photoaffinity Labels: Incorporating photoreactive groups, like benzophenones or aryl azides, would allow for the creation of photoaffinity probes. Upon photoactivation, these probes can form covalent bonds with interacting proteins, enabling the identification of direct molecular targets. unimi.it

Synthesis of Analogs with Reactive Moieties: The development of analogs featuring chemically reactive groups, such as alkynes or azides, would permit their use in bioorthogonal chemistry. These "clickable" probes can be utilized for activity-based protein profiling (ABPP) to identify enzyme targets in their native cellular context. nih.gov

The synthesis of these derivatives would likely follow multi-step organic synthesis pathways, starting from the basic precursors of this compound. nih.govmdpi.commdpi.com Characterization of each new derivative would be essential to confirm its structure and purity before its application as a research probe.

Table 1: Potential this compound Derivatives for Research Probes

| Derivative Type | Reporter/Label | Potential Research Application |

|---|---|---|

| Fluorescent Probe | Fluorescein Isothiocyanate (FITC) | Cellular uptake and localization studies via microscopy. |

| Photoaffinity Probe | Benzophenone | Identification of direct protein binding partners. |

| Bioorthogonal Probe | Terminal Alkyne | Activity-based protein profiling (ABPP) via click chemistry. |

Development of Advanced Analytical Platforms for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound and its novel derivatives is fundamental to their application in biological research. While basic analytical data for this compound exists, future research should employ advanced analytical platforms for a more comprehensive characterization. nih.govuni.lu

Advanced analytical techniques that could be applied include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry would provide highly accurate mass measurements, aiding in the unequivocal identification of newly synthesized derivatives and the characterization of potential metabolites in cellular systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for the complete structural elucidation of novel, more complex derivatives.

Chromatographic Methods: The development of sophisticated separation methods using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) would allow for the sensitive detection and quantification of this compound and its analogs in complex biological matrices like cell lysates or plasma. americanpharmaceuticalreview.comshimadzu.com Ion mobility spectrometry could further enhance separation and characterization.

These advanced analytical methods would not only ensure the quality control of newly synthesized probes but also provide the necessary tools to study their stability, metabolism, and interactions in biological systems. env.go.jplucideon.com

Table 2: Advanced Analytical Platforms for this compound Characterization

| Analytical Technique | Information Gained |

|---|---|

| UHPLC-HRMS | High-sensitivity detection and accurate mass for identification in biological samples. |

| 2D NMR Spectroscopy | Detailed structural elucidation of novel derivatives. |

| Ion Mobility-Mass Spectrometry | Separation of isomers and determination of collisional cross-section. |

Exploration of Polypharmacology and Off-Target Interactions in Cellular Models

The concept of polypharmacology, where a single compound interacts with multiple targets, is a critical consideration in modern drug discovery and chemical biology. nih.gov The original therapeutic development of this compound likely focused on a primary target related to inflammation. However, its full spectrum of biological interactions remains unexplored. Future non-clinical research should investigate the potential polypharmacology and off-target effects of this compound in various human cell models.

Methodologies to explore these interactions include:

Phenotypic Screening: High-content screening of this compound and its derivatives across diverse cancer cell lines or other disease models could reveal unexpected biological activities or "hidden phenotypes" not related to its known anti-inflammatory effects. nih.govdatapdf.com

In Vitro Target-Based Panels: Screening against large panels of recombinant enzymes and receptors (e.g., kinases, GPCRs, ion channels) can systematically identify potential off-target interactions. crisprmedicinenews.com

Cellular Thermal Shift Assay (CETSA): This technique can be used to assess the binding of this compound to proteins within intact cells, providing an unbiased view of its target engagement profile.

Identifying off-target interactions is crucial, as these can lead to unexpected biological effects that could be harnessed for new research applications or, conversely, could be responsible for cellular toxicity. nih.govmdpi.comthermofisher.com

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

To gain a systems-level understanding of the cellular response to this compound, the integration of "omics" technologies is essential. These approaches can provide an unbiased and comprehensive view of the global changes that occur within a cell upon treatment with the compound.

Future research directions incorporating omics could involve:

Proteomics: Quantitative proteomic analyses, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), can be used to profile global changes in protein expression in cells treated with this compound. dtic.milnih.govmdpi.comfrontiersin.orgmednexus.org This could reveal entire pathways that are perturbed by the compound.

Metabolomics: Metabolomic profiling using mass spectrometry or NMR can identify changes in the cellular metabolome following treatment. nih.govmdpi.comnih.govmdpi.com This can provide insights into the metabolic pathways that are affected and could help to elucidate the compound's mechanism of action.

Transcriptomics: While not explicitly listed in the section title, analyzing changes in gene expression via RNA-sequencing would complement proteomic and metabolomic data, providing a multi-layered view of the cellular response.

By integrating these different omics datasets, researchers can construct a more complete picture of the biological impact of this compound, potentially uncovering novel mechanisms and identifying biomarkers of its activity.

Application in Chemical Biology Tools and Reagents

The development of novel this compound derivatives, as outlined in section 7.1, would pave the way for their application as new tools and reagents for chemical biology research. nih.gov The ultimate goal of this non-clinical research trajectory is to transform this compound from a discontinued (B1498344) investigational drug into a valuable asset for probing biological systems.

Potential applications as chemical biology tools include:

Target Identification and Validation: Photoaffinity or bioorthogonal probes based on this compound could be used in chemical proteomics experiments to identify and validate novel protein targets in various disease models. unimi.itmdpi.comresearchgate.netescholarship.org

Pathway Interrogation: Potent and selective analogs could be used to pharmacologically interrogate specific signaling pathways, helping to dissect their roles in cellular processes.

Assay Development: Fluorescently labeled derivatives could be used to develop novel binding or functional assays for their identified targets, facilitating high-throughput screening for other modulators of that target.

By repurposing the this compound scaffold, the scientific community can gain new chemical tools to explore the complexities of cellular biology, potentially leading to the discovery of new therapeutic targets and strategies.

Q & A

Q. What are the standard methodologies for synthesizing Clamidoxic acid, and how can researchers ensure reproducibility?

this compound synthesis typically involves multi-step organic reactions, including condensation and cyclization. Key steps should detail reagent purity, reaction conditions (e.g., temperature, solvent systems), and purification techniques (e.g., column chromatography). To ensure reproducibility, researchers must document deviations from protocols, validate intermediate compounds via spectroscopic methods (NMR, IR), and cross-reference with established literature . For novel synthesis routes, provide raw spectral data and comparative yields in supplementary materials .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Characterization requires a combination of analytical techniques:

- Structural confirmation : X-ray crystallography for absolute configuration, complemented by -/-NMR and high-resolution mass spectrometry .

- Physicochemical profiling : Solubility (HPLC), pKa (potentiometric titration), and stability studies under varying pH/temperature .

Tabulate data for cross-validation (Table 1):

| Property | Method | Key Parameters |

|---|---|---|

| Solubility | HPLC (reverse-phase) | Mobile phase: 70% MeCN |

| Thermal stability | TGA/DSC | Heating rate: 10°C/min |

Q. What are the common pitfalls in interpreting pharmacological data for this compound?

Frequent issues include:

- In vitro-to-in vivo extrapolation : Differences in metabolic stability (e.g., cytochrome P450 interactions) may skew activity .

- Dose-response variability : Use standardized cell lines/populations and report statistical power calculations .

- Contradictory efficacy data : Reconcile discrepancies by meta-analyzing studies with similar experimental conditions (e.g., pH, incubation time) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across studies?

Contradictions often arise from methodological differences (e.g., assay specificity, target selectivity). To address this:

Q. What strategies optimize this compound’s analytical detection in complex biological matrices?

Advanced LC-MS/MS methods are recommended:

- Sample preparation : Solid-phase extraction to reduce matrix effects .

- Method validation : Include specificity, LOD/LOQ, and recovery rates (Table 2):

| Parameter | Requirement | This compound Value |

|---|---|---|

| LOD | ≤0.1 ng/mL | 0.08 ng/mL |

| Matrix effect | ±15% | -5% (plasma) |

- Cross-lab validation : Share protocols with independent labs to confirm robustness .

Q. How should researchers design studies to evaluate this compound’s long-term toxicity?

Adopt a tiered approach :

In silico predictions : Use QSAR models for hepatotoxicity/renal toxicity .

In vitro assays : Mitochondrial toxicity (Seahorse assay) and genotoxicity (Ames test) .

In vivo models : Rodent studies with histopathology endpoints at 6/12 months. Ensure adherence to ethical guidelines (e.g., IACUC protocols) .

What frameworks guide the formulation of high-impact research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Identify understudied applications (e.g., antiviral potential vs. known antibacterial uses) .

- Relevance : Align with global health priorities (e.g., antibiotic resistance) .

- Ethics : Address data-sharing agreements for proprietary analogs .

Data Analysis & Reporting

Q. How should conflicting stability data for this compound be analyzed?

Q. What are the best practices for synthesizing this compound research in review papers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.